Superior Potency of L-Isomer vs. D-Isomer as a Competitive IDO1 Enzyme Inhibitor
In a cell-free assay using purified recombinant human IDO1 enzyme, the L-isomer (1-methyl-L-tryptophan) acts as a potent competitive inhibitor with a Ki of 19 µM. In stark contrast, the D-isomer (1-methyl-D-tryptophan) shows no measurable inhibition at concentrations up to 100 µM, and the racemic DL mixture has an intermediate Ki of 35 µM [1]. This confirms that IDO1 inhibitory activity at the catalytic site is almost exclusively derived from the L-enantiomer.
| Evidence Dimension | Inhibitory constant (Ki) against purified human IDO1 enzyme |
|---|---|
| Target Compound Data | Ki = 19 µM |
| Comparator Or Baseline | 1-Methyl-D-tryptophan: Ki > 100 µM; 1-Methyl-DL-tryptophan: Ki = 35 µM |
| Quantified Difference | L-isomer Ki is >5.2-fold lower (more potent) than D-isomer; L-isomer is 1.8-fold more potent than the DL mixture. |
| Conditions | Cell-free assay with recombinant human IDO1 enzyme, using L-tryptophan as substrate. |
Why This Matters
For projects studying direct IDO1 enzymatic inhibition, the pure L-isomer is required to achieve meaningful potency; use of the D-isomer or racemic mixture would require significantly higher concentrations, compromising assay sensitivity and potentially introducing off-target effects.
- [1] Hou, D.-Y., Muller, A. J., Sharma, M. D., DuHadaway, J., Banerjee, T., Johnson, M., Mellor, A. L., Prendergast, G. C., & Munn, D. H. (2007). Inhibition of Indoleamine 2,3-Dioxygenase in Dendritic Cells by Stereoisomers of 1-Methyl-Tryptophan Correlates with Antitumor Responses. Cancer Research, 67(2), 792–801. View Source
